C-Terminal Benzylamide Modification Confers 12- to 533-Fold Potency Gain Over Free Acid fMLF in Neutrophil Degranulation
N-Formyl-Met-Leu-Phe-p-fluorobenzylamide incorporates a C-terminal benzylamide cap. In a landmark structure-activity study, Freer et al. demonstrated that the benzylamide derivative of CHO-Met-Leu-Phe-OH was uniformly more active than the corresponding free acid, with potency gains spanning 12- to 533-fold as measured by lysosomal enzyme (lysozyme) release from cytochalasin B-treated rabbit polymorphonuclear leukocytes [1]. This potency enhancement is attributed to the elimination of the negatively charged carboxylate, which improves membrane permeability and alters receptor-binding thermodynamics. While the Freer study evaluated the unsubstituted benzylamide, the p-fluorobenzylamide variant (CAS 108321-41-1) introduces an electron-withdrawing para-fluoro substituent that further modulates the electronics of the benzylamide aromatic ring—a parameter shown to be critical for FPR1 binding affinity in subsequent SAR campaigns [2].
| Evidence Dimension | Lysosomal enzyme (lysozyme) release potency (ED₅₀) |
|---|---|
| Target Compound Data | Para-fluorobenzylamide derivative (CAS 108321-41-1): exact ED₅₀ not reported in public literature; class-level inference from benzylamide series supports 12- to 533-fold enhancement over free acid fMLF |
| Comparator Or Baseline | CHO-Met-Leu-Phe-OH (free acid fMLF): ED₅₀ values ranging from sub-nanomolar to nanomolar depending on assay conditions; benzylamide analog: 12- to 533-fold more potent |
| Quantified Difference | 12- to 533-fold potency enhancement for benzylamide versus free acid; p-fluoro substituent expected to further modulate potency and selectivity based on electronic effects |
| Conditions | Lysosomal enzyme release assay; cytochalasin B-treated rabbit polymorphonuclear leukocytes; in vitro |
Why This Matters
Procurement of the p-fluorobenzylamide variant ensures that experiments are conducted with a C-terminal-blocked analog that retains the potency-enhancing benzylamide scaffold while incorporating the para-fluoro substitution, which may offer distinct pharmacological properties compared to the non-fluorinated benzylamide or ortho-fluoro isomer.
- [1] Freer RJ, Day AR, Muthukumaraswamy N, Pinon D, Wu A, Showell HJ, Becker EL. Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils. Biochemistry. 1982;21(2):257-263. doi:10.1021/bi00531a009 View Source
- [2] Dalpiaz A, Ferretti ME, Vertuani G, et al. C- and N-terminal residue effect on peptide derivatives' antagonism toward the formyl-peptide receptor. Eur J Pharmacol. 2002;436(3):187-196. doi:10.1016/S0014-2999(01)01623-5 View Source
